N-dodecyltetrahydrofuran-2-carboxamide
Description
N-Dodecyltetrahydrofuran-2-carboxamide is a synthetic organic compound characterized by a tetrahydrofuran (THF) ring fused to a carboxamide group, with a dodecyl (C12) alkyl chain attached via the amide nitrogen. The THF ring enhances solubility in polar solvents, while the dodecyl chain contributes to lipophilicity, enabling membrane interaction.
Properties
Molecular Formula |
C17H33NO2 |
|---|---|
Molecular Weight |
283.4 g/mol |
IUPAC Name |
N-dodecyloxolane-2-carboxamide |
InChI |
InChI=1S/C17H33NO2/c1-2-3-4-5-6-7-8-9-10-11-14-18-17(19)16-13-12-15-20-16/h16H,2-15H2,1H3,(H,18,19) |
InChI Key |
YZWLJRSMOMAJPI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCNC(=O)C1CCCO1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-dodecyltetrahydrofuran-2-carboxamide typically involves the amidation of tetrahydrofuran-2-carboxylic acid with dodecylamine. This reaction can be catalyzed or non-catalyzed, depending on the desired efficiency and yield . The reaction conditions often include the use of coupling reagents such as carbodiimides or acyl chlorides to activate the carboxylic acid group, facilitating the formation of the amide bond .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale amidation processes using continuous flow reactors to ensure consistent product quality and high yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
N-dodecyltetrahydrofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The tetrahydrofuran ring can be oxidized to form lactones or other oxygenated derivatives.
Reduction: The amide group can be reduced to form amines.
Substitution: The hydrogen atoms on the dodecyl chain can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.
Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine under controlled conditions.
Major Products Formed
Oxidation: Formation of lactones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives or other substituted compounds.
Scientific Research Applications
N-dodecyltetrahydrofuran-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential bioactive properties, including antimicrobial and anticancer activities.
Medicine: Investigated for its potential use in drug development due to its ability to form stable amide bonds.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of N-dodecyltetrahydrofuran-2-carboxamide involves its interaction with biological targets through hydrogen bonding and hydrophobic interactions. The amide group can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. The dodecyl chain can interact with lipid membranes, affecting membrane fluidity and function .
Comparison with Similar Compounds
Key Observations:
Ring Systems : Unlike the THF ring in the target compound, Ranitidine derivatives feature a furan ring (unsaturated), which may alter electronic properties and reactivity .
Alkyl Chains: The dodecyl chain in the target compound significantly increases lipophilicity compared to shorter chains or polar groups (e.g., nitro or cyano substituents in analogs).
Toxicity: While Ranitidine impurities are well-documented in pharmaceutical contexts , the cyano analog lacks comprehensive toxicological data, highlighting a critical gap for safety assessments .
Research Findings and Gaps
Toxicological Uncertainty: Unlike Ranitidine-related compounds, which undergo rigorous impurity profiling , the target compound and its cyano analog lack detailed safety studies, necessitating prioritized investigation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
